2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide
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Description
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide, also known as ENA-78, is a chemokine that plays a crucial role in the immune system. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Synthesis and Structure
Synthesis Techniques : A study on cyclic hydroxamic acids and lactams with 2,3‐dioxo‐1,4‐benzoxazine skeletons, which are related to the compound , explored different synthesis methods. These methods include catalytic hydrogenations and reductive cyclizations (Hartenstein & Sicker, 1993).
Molecular Docking Analysis : A study focused on the synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound similar to the one , and included molecular docking analysis, which can be relevant for understanding its interactions at the molecular level (Sharma et al., 2018).
Biological Activities
Anticancer, Anti-Inflammatory, and Analgesic Properties : The synthesis of 2-(substituted phenoxy) acetamide derivatives, which share structural similarities with the compound , demonstrated potential as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).
Antibacterial Activity : Semi-synthetic 7 alpha-formamidocephalosporins, which include structures similar to 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide, were studied for their synthesis and antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria (Branch et al., 1987).
Chemical Properties
Solvatochromism and Dipole Moment : The study on solvatochromism of heteroaromatic compounds, including N-(4-Methyl-2-nitrophenyl)acetamide, focused on the effects of bifurcate hydrogen bonds on the IR spectrum and dipole moment in various solvents. This research can provide insights into the chemical behavior of similar compounds in different environments (Krivoruchka et al., 2004).
Chemoselective Acetylation : The chemoselective acetylation of 2-aminophenol, which is an intermediate for the synthesis of related compounds, was studied for optimization and mechanism understanding. This research can aid in the efficient synthesis of related acetamide derivatives (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-2-16-6-7-17(14(21)13(16)20)9-12(19)15-10-4-3-5-11(8-10)18(22)23/h3-5,8H,2,6-7,9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVKJYFEMRKQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-nitrophenyl)acetamide |
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